(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide
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Overview
Description
(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenyl-propyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide typically involves multi-step organic synthesis techniques. One common method includes the use of chiral amines and butyramide derivatives under controlled conditions to ensure the desired stereochemistry. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide include other amino acid derivatives and amide-containing molecules. Examples include:
- (S)-2-Amino-3-methyl-N-(1-phenyl-ethyl)-butyramide
- (S)-2-Amino-3-methyl-N-(1-phenyl-methyl)-butyramide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl-propyl group, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a chiral compound belonging to the class of amino amides. Its structural characteristics suggest potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article delves into its biological activity, drawing from diverse research findings and case studies.
Structural Characteristics
The molecular formula and structural configuration of this compound indicate a unique arrangement that may influence its pharmacological properties. The presence of a stereocenter at the second carbon enhances its chirality, which is crucial for its interaction with biological targets.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains a butyramide structure with a phenyl-propyl substituent | Potential neurotransmitter modulation |
(S)-N,N-Dimethyl-2-amino-3-methylbutanamide | Methyl group instead of phenyl-propyl | Different pharmacological profile |
N-(1-Pentyl)-N-(4-methoxybenzyl)acetamide | Acetamide structure with methoxy substitution | Varying lipophilicity and solubility properties |
Biological Activity
The biological activity of this compound has not been extensively documented, but insights can be drawn from analogs and related compounds. Similar amino amides have demonstrated properties such as:
- Neurotransmitter Modulation : Compounds with similar structures often interact with receptors in the central nervous system, influencing mood, pain perception, and cognitive functions. This suggests that this compound may exhibit analogous effects.
- Potential Analgesic Effects : The compound's structural similarity to known analgesics indicates it may possess pain-relieving properties, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds related to this compound:
- Neurogenic Effects : Research indicates that structurally related compounds can modulate neurogenic processes, potentially offering new avenues for treating neurological disorders .
- Quorum Sensing Inhibition : Analogous compounds have shown efficacy in inhibiting quorum sensing phenotypes in marine pathogens, suggesting that this compound might also exhibit antimicrobial properties .
- Pharmacological Profiling : Studies utilizing virtual screening strategies have identified compounds that interact with specific biological targets, indicating that this compound could similarly engage with critical receptors involved in various biological pathways .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGDKJVMHLPIT-ABLWVSNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.